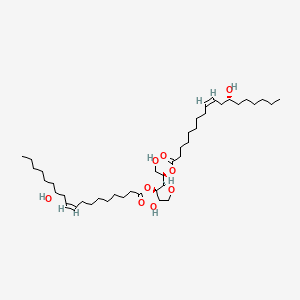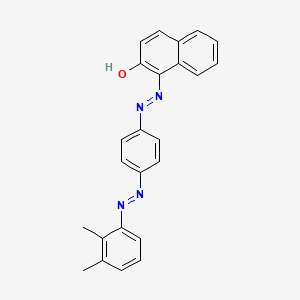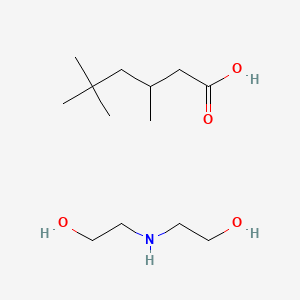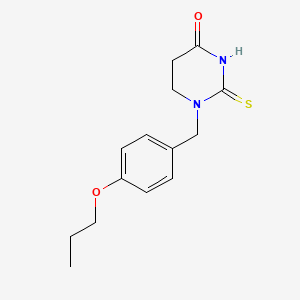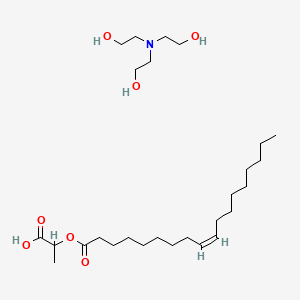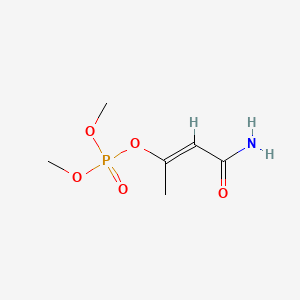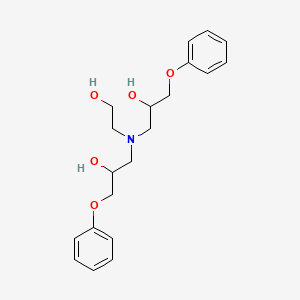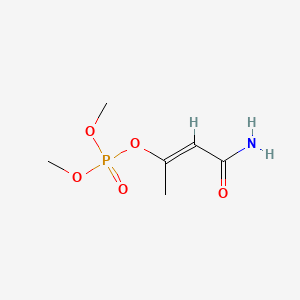
Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bidrin amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia Amides are known for their stability and are commonly found in various biological and synthetic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bidrin amide can be achieved through several methods. One common approach is the reaction of acid halides (such as acyl chlorides) with ammonia or amines. This method is widely used due to its simplicity and high yield. Another method involves the partial hydrolysis of nitriles, which can also produce amides under controlled conditions . Additionally, the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of amides from carboxylic acids and amines .
Industrial Production Methods
In industrial settings, the production of Bidrin amide often involves large-scale reactions using acid halides and amines. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Bidrin amide undergoes various chemical reactions, including:
Oxidation: Amides can be oxidized to produce nitriles or carboxylic acids under specific conditions.
Reduction: Reduction of amides can yield amines, which are valuable intermediates in organic synthesis.
Substitution: Amides can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitriles and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and other functionalized compounds.
Scientific Research Applications
Bidrin amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential role in biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Bidrin amide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function. This can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simple amide with a single carbonyl group.
Acetamide: Another simple amide, derived from acetic acid.
N-methylacetamide: A methyl-substituted amide with unique properties.
Uniqueness of Bidrin Amide
Bidrin amide stands out due to its specific structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity profile allow it to be used in various chemical reactions and industrial processes, making it a valuable compound in both research and practical applications .
Properties
CAS No. |
14510-15-7 |
|---|---|
Molecular Formula |
C6H12NO5P |
Molecular Weight |
209.14 g/mol |
IUPAC Name |
[(E)-4-amino-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H12NO5P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H2,7,8)/b5-4+ |
InChI Key |
KTDOBHIMCLAICL-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C(=O)N)/OP(=O)(OC)OC |
Canonical SMILES |
CC(=CC(=O)N)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


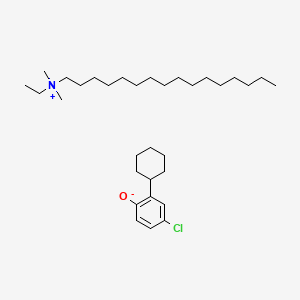
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)

